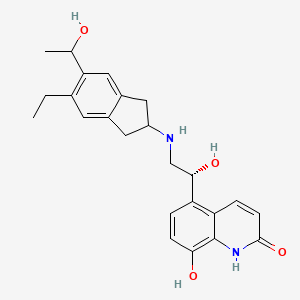

Indacaterol metabolite P26.9

Description

Structure

3D Structure

Properties

CAS No. |

1446354-19-3 |

|---|---|

Molecular Formula |

C24H28N2O4 |

Molecular Weight |

408.5 g/mol |

IUPAC Name |

5-[(1R)-2-[[5-ethyl-6-(1-hydroxyethyl)-2,3-dihydro-1H-inden-2-yl]amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one |

InChI |

InChI=1S/C24H28N2O4/c1-3-14-8-15-9-17(10-16(15)11-20(14)13(2)27)25-12-22(29)18-4-6-21(28)24-19(18)5-7-23(30)26-24/h4-8,11,13,17,22,25,27-29H,3,9-10,12H2,1-2H3,(H,26,30)/t13?,17?,22-/m0/s1 |

InChI Key |

DHOVNAABCPYSTQ-HDAPZSGNSA-N |

Isomeric SMILES |

CCC1=C(C=C2CC(CC2=C1)NC[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)O)O)C(C)O |

Canonical SMILES |

CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)C(C)O |

Origin of Product |

United States |

Enzymatic Pathways and Biotransformation Mechanisms of Indacaterol to Metabolite P26.9

Cytochrome P450-Mediated Hydroxylation of Indacaterol (B1671819)

The primary route for the formation of metabolite P26.9 is through the hydroxylation of the indacaterol molecule, a classic Phase I metabolic reaction. nih.govnih.gov This process is predominantly carried out by the Cytochrome P450 (CYP) superfamily of enzymes, which are crucial for the metabolism of a wide array of xenobiotics. nih.govnih.gov Several specific CYP isoforms have been identified as key players in the hydroxylation of indacaterol to yield P26.9.

Role of CYP1A1 in Indacaterol to P26.9 Conversion

In vitro studies utilizing recombinant human CYP enzymes have demonstrated that CYP1A1 is capable of metabolizing indacaterol. This isoform contributes to the formation of the hydroxylated metabolite P26.9. The metabolic activity of CYP1A1 is a recognized pathway for the biotransformation of various compounds. nih.govnih.gov

Involvement of CYP2D6 in Indacaterol to P26.9 Formation

Similar to CYP1A1, recombinant human CYP2D6 has also been shown to be involved in the metabolism of indacaterol. Kinetic analysis of indacaterol metabolism by human recombinant CYP2D6 indicates its participation in the formation of P26.9. fda.gov

Predominant Contribution of CYP3A4 to Indacaterol Hydroxylation Yielding P26.9

Among the various CYP isoforms, CYP3A4 plays the most significant role in the oxidative metabolism of indacaterol to form P26.9. fda.gov This particular enzyme is a major contributor to the metabolism of a vast number of drugs. nih.govnih.govresearchgate.netresearchgate.net Studies have shown that CYP3A4 is 3.6-fold more efficient in the formation of P26.9 compared to its diastereomer, P30.3. fda.gov The predicted contribution of CYP3A4 to the human microsomal oxidative clearance of indacaterol is 2.2 mL·h-1·mg protein-1. fda.gov

Table 1: Efficiency of CYP3A4 in the Formation of Indacaterol Metabolites

| Metabolite | Vmax/Km (mL·h-1·nmol P450-1) |

| P26.9 | 61 |

| P30.3 | 17 |

| Data sourced from an FDA review document. fda.gov |

Stereochemical Considerations in the Formation of Diastereomers P26.9 and P30.3

The hydroxylation of indacaterol can result in the formation of two diastereomeric metabolites: P26.9 and P30.3. fda.gov These isomers arise from the hydroxylation at the benzyl (B1604629) carbon in the diethyl-indane moiety of the indacaterol molecule. fda.gov While both are formed, CYP3A4 exhibits a clear preference for the formation of P26.9. fda.gov

Contribution of Other Enzyme Systems to Indacaterol Metabolite P26.9 Formation

While the Cytochrome P450 system is the primary driver of P26.9 formation, the potential involvement of other enzyme systems cannot be entirely ruled out.

Non-CYP Enzymatic Pathways Potentially Contributing to P26.9

Currently, the available scientific literature predominantly points towards CYP-mediated pathways for the hydroxylation of indacaterol to P26.9. While non-CYP enzymes like flavin-containing monooxygenases, alcohol dehydrogenases, and aldehyde dehydrogenases are known to participate in oxidative drug metabolism, their specific contribution to the formation of P26.9 from indacaterol has not been a primary focus of published research. nih.govnih.gov Further investigation would be required to definitively assess the role, if any, of these non-CYP enzymatic pathways in this specific biotransformation. It is known that approximately 30% of drug metabolism is carried out by non-P450 enzymes. nih.gov

Subsequent Metabolism of Indacaterol Metabolite P26.9

Following its formation, the metabolite P26.9 undergoes further biotransformation, primarily through a phase II metabolic process known as glucuronidation. This pathway is a common detoxification mechanism in the body that increases the water solubility of compounds, facilitating their excretion.

Glucuronidation to Form Conjugates, e.g., Indacaterol Metabolite P19 (Glucuronide of P26.9)

The hydroxyl group introduced into the Indacaterol molecule to form P26.9 serves as a site for glucuronidation. This conjugation reaction leads to the formation of the metabolite P19, which is the glucuronide conjugate of P26.9. fda.govnih.gov The formation of P19 is a significant step in the clearance of Indacaterol metabolites.

The enzymes responsible for this glucuronidation step are the Uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs). In vitro studies have specifically identified UGT1A1 as the key isoform that metabolizes Indacaterol to its phenolic O-glucuronide. drugbank.comnih.govresearchgate.net Along with P26.9 itself, the glucuronide conjugate P19 is one of the most abundant metabolites of Indacaterol found in the serum, contributing significantly to the total drug-related material in circulation. researchgate.netnih.gov

| Compound | Description | Contribution to Total Radioactivity in Serum (AUC0-24h) |

|---|---|---|

| Unmodified Indacaterol | Parent Drug | ~30-32.5% researchgate.netnih.gov |

| P26.9 | Monohydroxylated Indacaterol | 4% to 13% nih.gov |

| P19 | Glucuronide of P26.9 | 4% to 13% nih.gov |

| P37 | 8-O-glucuronide of Indacaterol | 4% to 13% nih.gov |

This metabolic pathway, from the initial hydroxylation of Indacaterol to P26.9 by CYP3A4, followed by the glucuronidation of P26.9 to P19, illustrates a critical route for the biotransformation and subsequent elimination of Indacaterol from the body.

In Vitro Systems for Investigating Indacaterol Metabolite P26.9 Formation

Human and Animal Liver Microsomal Incubation Studies

Liver microsomes, which are vesicles of the endoplasmic reticulum, serve as a primary in vitro tool for studying Phase I metabolic reactions due to their high concentration of cytochrome P450 (CYP) enzymes. criver.com Incubation studies using human, rat, and mouse liver microsomes have demonstrated that these systems can catalyze the formation of P26.9 from indacaterol (B1671819). tga.gov.aufda.gov The formation of P26.9, along with its diastereomer P30.3, results from the monohydroxylation of the benzylic carbons in the diethyl-indane moiety of the parent indacaterol molecule. tga.gov.aufda.gov

These reactions are dependent on the presence of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) as a cofactor, which is characteristic of CYP-mediated catalysis. fda.gov In studies with human liver microsomes (HLM) fortified with both NADPH and uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA), indacaterol was primarily metabolized to its phenolic o-glucuronide (P37), with the formation of P26.9 and P30.3 as minor monooxygenation products. fda.gov Interestingly, a discrepancy has been noted between these in vitro findings and in vivo data; while microsomal studies predicted P37 would be the major circulating metabolite, in vivo studies in humans show that P26.9 is a prominent metabolite. researchgate.netamegroups.org

Kinetic Analysis of P26.9 Formation in Microsomes (e.g., Vmax/Km Ratios)

Kinetic analyses using specific recombinant enzymes have further detailed the process. Studies with recombinant human CYP3A4 showed it was significantly more efficient at producing P26.9 compared to its diastereomer, P30.3. fda.gov

Table 1: Kinetic Parameters for the Formation of P26.9 and P30.3 by Recombinant Human CYP3A4

| Metabolite | Vmax/Km (mL·h⁻¹·nmol P450⁻¹) | Relative Efficiency |

|---|---|---|

| P26.9 | 61 | 3.6-fold higher than P30.3 |

| P30.3 | 17 | - |

Data sourced from FDA reports. fda.gov

Human Hepatocyte and Tissue Slice Models in P26.9 Biotransformation

To gain a more comprehensive understanding of indacaterol metabolism, researchers utilize more complex in vitro systems like cryopreserved human hepatocytes and precision-cut liver slices from animal species. tga.gov.aufda.govadmescope.com These models retain a broader array of both Phase I and Phase II metabolic enzymes and their spatial arrangement within the cell, offering a closer approximation of in vivo metabolism. admescope.com Studies have confirmed that P26.9 is formed following the incubation of indacaterol with human hepatocytes as well as with rat and dog liver slices. tga.gov.aufda.gov These systems were also capable of producing other minor metabolites observed in human serum, demonstrating their utility in confirming metabolic pathways identified in simpler systems and discovering new ones. fda.gov

Comparative Metabolic Profiles in Hepatocytes and Liver Slices

Comparing the metabolic outputs from different in vitro systems reveals the varying metabolic capacities of each model. While liver microsomes are excellent for studying primary CYP-mediated oxidation, hepatocytes and liver slices provide a more complete picture by incorporating conjugation (Phase II) reactions and the formation of downstream metabolites. tga.gov.au For instance, in addition to forming P26.9, human hepatocytes and rat and dog liver slices also produce metabolites from oxidative cleavage (P38.2) and N-dealkylation (P39). tga.gov.au Furthermore, the glucuronide conjugate of P26.9, known as P19, was identified in incubations with rat and dog liver slices, highlighting the integrated Phase I and Phase II metabolism in these systems. tga.gov.au

Table 2: Comparative Formation of Indacaterol Metabolites in Various In Vitro Systems

| In Vitro System | P26.9 (Hydroxylation) | P19 (P26.9 Glucuronide) | P37 (Phenolic Glucuronide) | P38.2/P39 (Cleavage/Dealkylation) |

|---|---|---|---|---|

| Human Liver Microsomes | ✔ | ✘ | ✔ | ✘ |

| Human Hepatocytes | ✔ | ✘ | ✔ | ✔ |

| Rat Liver Slices | ✔ | ✔ | ✔ | ✔ |

| Dog Liver Slices | ✔ | ✔ | ✔ | ✔ |

Information compiled from multiple sources. tga.gov.aufda.gov

Recombinant Human Cytochrome P450 and UGT Enzyme Assays for P26.9 Elucidation

To identify the specific enzymes responsible for a metabolic reaction, assays with recombinant human enzymes are employed. bioivt.comnih.gov These systems express a single, specific enzyme, allowing for unambiguous determination of its catalytic activity towards a substrate. For the formation of P26.9, incubations with a panel of recombinant human CYP enzymes have shown that CYP1A1, CYP2D6, and CYP3A4 are all capable of catalyzing the monohydroxylation of indacaterol. tga.gov.auresearchgate.net

Further investigation has highlighted that CYP3A4 is a major enzyme in this pathway. fda.govresearchgate.net Kinetic data indicate that CYP3A4 is approximately twice as efficient as CYP2D6 in the formation of total hydroxylated metabolites (P26.9 and P30.3). researchgate.net The elucidation of the metabolic fate of P26.9 also involves UDP-glucuronosyltransferase (UGT) enzymes, which are responsible for its conjugation to P19. tga.gov.aufda.gov While UGT1A1 has been identified as the sole isoform responsible for the phenolic O-glucuronidation of the parent indacaterol to form metabolite P37, the specific UGT enzyme that conjugates P26.9 has not been explicitly detailed in the reviewed sources. tga.gov.auresearchgate.net The involvement of UGTs is critical for the clearance of P26.9. criver.comnih.gov

Disposition and Excretion of Indacaterol Metabolite P26.9 in Pre Clinical Models

Systemic Exposure and Circulation Profiles of Indacaterol (B1671819) Metabolite P26.9

Following administration of indacaterol in pre-clinical species, the parent drug is metabolized to form several products, among which P26.9, a monohydroxylated derivative, is significant. fda.govtga.gov.au The formation of P26.9 occurs through the hydroxylation of one of the benzylic carbons in the diethyl-indane moiety of indacaterol. tga.gov.au In vitro studies have demonstrated that this metabolic pathway is active in rat and dog liver slices. fda.govtga.gov.au

In pre-clinical toxicology studies, systemic exposure to metabolite P26.9 was evaluated in rats and dogs. Following inhalational administration of indacaterol, the exposure to P26.9 in these animal models was estimated to be significantly higher than that observed in humans at the maximum recommended therapeutic dose. tga.gov.au While specific concentrations in biological fluids from pre-clinical studies are not extensively detailed in publicly available literature, in vitro metabolism studies using liver microsomes from rats and dogs confirmed the formation of P26.9. fda.gov

In human studies, which inform the potential profile in pre-clinical models, monohydroxylated indacaterol (P26.9) was identified as one of the most abundant metabolites in serum, contributing significantly to the total radioactivity in pooled samples. nih.govresearchgate.netresearchgate.netresearchgate.net

Table 1: In Vitro Formation of Indacaterol Metabolite P26.9

| Species | System | Finding | Reference |

|---|---|---|---|

| Rat | Liver Slices | Formation of P26.9 confirmed. | fda.govtga.gov.au |

| Dog | Liver Slices | Formation of P26.9 confirmed. | fda.govtga.gov.au |

Excretion Pathways of Indacaterol Metabolite P26.9 and Related Conjugates

The primary route for the excretion of indacaterol and its metabolites across all pre-clinical species studied, including mice, rats, and dogs, is through the feces. tga.gov.auresearchgate.net This pathway accounts for the majority of the elimination of drug-related material, with renal excretion playing a minor role. tga.gov.au

In pre-clinical animal models, fecal excretion is the dominant pathway for eliminating indacaterol-related substances. tga.gov.auresearchgate.net Studies in rats and dogs have consistently shown that the bulk of the administered dose is recovered in the feces. tga.gov.au While these studies often measure total radioactivity, findings in humans show that hydroxylated indacaterol metabolites, including P26.9, are major components of the fecal content. nih.govresearchgate.netebi.ac.ukresearchgate.netdrugbank.com In human studies, metabolite P26.9 accounted for a substantial portion of the dose recovered in feces. nih.govebi.ac.uk Given the similarity in excretion profiles, a comparable pathway is expected in pre-clinical models like rats and dogs.

Renal excretion represents a minor elimination pathway for indacaterol and its metabolites in pre-clinical species. tga.gov.au Unchanged indacaterol is only a minor component found in the urine of these animals. tga.gov.au Consistent with these findings, human studies have shown that generally less than 2% of an indacaterol dose is excreted unchanged via urine, and no single metabolite, including P26.9, accounts for a significant percentage of the dose in urine. tga.gov.aunih.govresearchgate.netebi.ac.uk

Table 2: Summary of Excretion Pathways for Indacaterol and Metabolites in Pre-clinical Models

| Species | Primary Excretion Route | Secondary Excretion Route | Key Findings | Reference |

|---|---|---|---|---|

| Rat | Feces | Urine | Excretion is primarily via the feces. Biliary excretion has been demonstrated. | tga.gov.auresearchgate.net |

| Dog | Feces | Urine | Fecal excretion is the main route of elimination. | tga.gov.auresearchgate.net |

Biliary excretion has been identified as an important mechanism in the elimination of indacaterol and its metabolites in rats. tga.gov.au Studies have shown that after administration, drug-related radioactivity is detected in the bile, indicating that absorbed compounds are removed from circulation by the liver and excreted into the bile. researchgate.netfao.org This process is a key component of the extensive hepatic clearance observed. researchgate.netresearchgate.net The radioactivity found in bile often consists of conjugated metabolites, such as glucuronides. fao.org Since P26.9 is known to be a substrate for glucuronidation (forming metabolite P19), it is highly probable that both P26.9 and its glucuronide conjugate are subject to biliary excretion in rats. tga.gov.aunih.govresearchgate.net

Comparative In Vivo Metabolism of Indacaterol to P26.9 Across Animal Speciestga.gov.aufda.gov

The metabolism of indacaterol to its metabolite P26.9 occurs via monohydroxylation of the benzylic carbons. tga.gov.au This metabolic pathway has been identified as active in vivo across various animal species, including rats, rabbits, and dogs. tga.gov.au Studies have confirmed that the metabolites of indacaterol identified in humans are also found in one or more of the animal species used in pre-clinical testing. fda.gov The primary enzyme responsible for the hydroxylation of indacaterol, leading to the formation of P26.9, has been identified as CYP3A4 in in vitro systems. fda.govresearchgate.net

The formation of P26.9 is a significant metabolic route for indacaterol. Following oral administration in human studies, the hydroxylated derivative P26.9 was the most prominent metabolite observed in serum. fda.govnih.gov In fecal matter, P26.9, along with the parent compound, was among the most abundant drug-related substances. nih.govresearchgate.netebi.ac.uk

Table 1: In Vivo and In Vitro Systems Showing Formation of Indacaterol Metabolite P26.9

| System | Species/Type | Pathway | Active | Reference |

|---|---|---|---|---|

| In Vivo | Rat | Monohydroxylation | Yes | tga.gov.au |

| Rabbit | Monohydroxylation | Yes | tga.gov.au | |

| Dog | Monohydroxylation | Yes | tga.gov.au | |

| In Vitro | Liver Microsomes | Monohydroxylation | Yes | tga.gov.au |

| Hepatocytes | Monohydroxylation | Yes | tga.gov.au | |

| Liver Slices | Monohydroxylation | Yes | tga.gov.au |

Similarities and Differences in P26.9 Formation and Disposition in Rodent and Non-Rodent Speciestga.gov.au

Pre-clinical studies involving both rodent (rats) and non-rodent (dogs, rabbits) species show that the metabolic pathway leading to P26.9—monohydroxylation—is a shared and active process. tga.gov.au This fundamental similarity indicates that these species are relevant models for studying this particular aspect of indacaterol metabolism.

Table 2: Comparative Aspects of P26.9 Formation in Pre-clinical Species

| Feature | Rodent (Rat) | Non-Rodent (Dog) | Similarity/Difference | Reference |

|---|---|---|---|---|

| Metabolic Pathway | Monohydroxylation | Monohydroxylation | Similarity | tga.gov.au |

| Pathway Activity | Active in vivo | Active in vivo | Similarity | tga.gov.au |

| Relative Exposure (Inhalation) | High exposure margin vs. human | High exposure margin vs. human | Similarity in having high margin | tga.gov.au |

Route-Dependent Exposure Variations of Indacaterol Metabolite P26.9 in Pre-Clinical Studiestga.gov.au

The systemic exposure to indacaterol and its metabolites, including P26.9, is markedly dependent on the route of administration in pre-clinical models such as mice, rats, and dogs. tga.gov.au This variation is largely attributed to a significant hepatic first-pass effect following oral administration. tga.gov.au

When indacaterol is administered orally, it undergoes extensive first-pass metabolism in the liver, leading to lower bioavailability of the parent drug and higher initial exposure to metabolites formed in the liver. tga.gov.au Consequently, oral absorption of indacaterol is moderate to extensive in laboratory animals, but the bioavailability of the unchanged drug is negligible in rodents (0-1%) and moderate in dogs (33%). tga.gov.au

Advanced Analytical Methodologies for Indacaterol Metabolite P26.9 Characterization and Quantification

Chromatographic Separation Techniques for Indacaterol (B1671819) Metabolite P26.9

Chromatographic techniques are fundamental for the isolation and separation of drug metabolites from complex biological matrices. The ability to achieve high-resolution separation is paramount for accurate quantification and structural elucidation.

Liquid Chromatography (LC) Applications for P26.9 Analysis

Liquid chromatography (LC), particularly when coupled with mass spectrometry, is the predominant technique for the analysis of indacaterol and its metabolites, including P26.9. doi.orgnih.gov Reversed-phase high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are widely utilized for this purpose. These methods typically employ C18 columns as the stationary phase, which effectively separates the relatively nonpolar indacaterol and its metabolites from more polar endogenous components in biological samples like plasma and urine. nih.govnih.govresearchgate.net

The mobile phase composition is a critical parameter that is optimized to achieve the desired separation. A common approach involves a gradient elution using a mixture of an aqueous buffer (often containing a small percentage of acid like formic or acetic acid to improve peak shape and ionization efficiency) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.netresearchgate.net The gradient elution allows for the efficient separation of compounds with a range of polarities within a single analytical run. For instance, a method for the analysis of indacaterol might use a mobile phase of methanol and acidified water. nih.gov The detection is often carried out using UV-Vis detectors, although the superior sensitivity and specificity of mass spectrometry have made it the preferred detection method for metabolite analysis. nih.govresearchgate.net

Enantio-selective Chromatographic Methods for P26.9 and P30.3

Indacaterol possesses a chiral center, and consequently, its metabolites, including P26.9 and another oxidative metabolite P30.3, can also exist as enantiomers. Since different enantiomers of a drug can exhibit distinct pharmacological and toxicological profiles, it is often necessary to employ enantio-selective chromatographic methods to separate and quantify them individually. For the analysis of indacaterol's enantiomers, a specific bioanalytical method was developed to allow for the chromatographic separation of the S- and R-enantiomers. fda.gov This is crucial for investigating potential enantiomeric conversion in vivo. While the specific application of enantio-selective methods for P26.9 and P30.3 is documented, the detailed column chemistries and mobile phase compositions are often proprietary to the developing laboratories. However, such separations are typically achieved using chiral stationary phases (CSPs) that can selectively interact with one enantiomer more strongly than the other, leading to their separation.

Mass Spectrometric Approaches for Structural Elucidation and Quantification of Indacaterol Metabolite P26.9

Mass spectrometry (MS) is an indispensable tool in drug metabolism studies, offering unparalleled sensitivity and structural information. When coupled with liquid chromatography, it provides a powerful platform for the definitive identification and quantification of metabolites like P26.9.

Tandem Mass Spectrometry (LC-MS/MS) for P26.9 Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological fluids due to its high selectivity and sensitivity. doi.orgnih.gov In this technique, the eluent from the LC column is introduced into the mass spectrometer's ion source, where the analyte molecules are ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

For the quantification of P26.9, a specific precursor ion corresponding to its protonated or deprotonated molecular ion is selected in the first mass analyzer (Q1). This precursor ion is then fragmented in a collision cell (q2), and a specific product ion is monitored in the third mass analyzer (Q3). This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity, as it is unlikely that other co-eluting compounds will have the same precursor and product ion masses. A specific bioanalytical method for the analysis of oxidative metabolites, including P26.9, in serum samples has been developed and utilized. fda.gov The use of a stable isotope-labeled internal standard is also a common practice to ensure high accuracy and precision of the quantification.

Table 1: LC-MS/MS Parameters for Indacaterol Analysis

| Parameter | Value |

| Ionization Mode | Positive Ion ESI |

| Precursor Ion (m/z) | 393.3 |

| Product Ion (m/z) | 173.2 |

| Internal Standard | Formoterol |

This table presents typical parameters for the parent drug, Indacaterol. Specific parameters for the metabolite P26.9 would be determined during method development.

High-Resolution Mass Spectrometry for P26.9 Structural Confirmation

High-resolution mass spectrometry (HRMS), often utilizing time-of-flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements, typically with errors of less than 5 parts per million (ppm). nih.gov This capability is invaluable for the structural confirmation of metabolites like P26.9. By obtaining a high-resolution mass spectrum, the elemental composition of the metabolite can be confidently determined. nih.gov

For P26.9, which is a monohydroxylated metabolite of indacaterol, HRMS would confirm the addition of one oxygen atom to the parent drug molecule. The accurate mass measurement helps to distinguish the metabolite from other potential isobaric interferences. This technique is particularly useful in early-stage metabolism studies where authentic standards of the metabolites may not be available. nih.govresearchgate.net

Application of LC/MS3 Analysis for P26.9 Fragmentation Studies

Further structural elucidation of metabolites can be achieved using multi-stage tandem mass spectrometry (MSn), such as LC/MS3. In an MS3 experiment, a product ion from the MS/MS scan is isolated and further fragmented to generate a second generation of product ions. This technique provides more detailed structural information and can help to pinpoint the exact site of metabolic modification. doi.org

For Indacaterol metabolite P26.9, an LC/MS3 analysis would involve isolating the primary fragment ion generated from the protonated P26.9 molecule and subjecting it to further collision-induced dissociation. The resulting fragmentation pattern can be compared with that of the parent drug, indacaterol, to deduce the location of the hydroxyl group on the molecule. This detailed fragmentation analysis is crucial for the unambiguous identification of the metabolite's structure. doi.org

Bioanalytical Method Development and Validation for Indacaterol Metabolite P26.9 in Biological Matrices

The quantitative analysis of drug metabolites in biological matrices is a cornerstone of pharmacokinetic and metabolic studies. For Indacaterol metabolite P26.9, a monohydroxylated derivative of the parent compound, robust and validated bioanalytical methods are essential for accurate characterization. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the definitive technique for the determination of Indacaterol and its metabolites, including P26.9, in biological samples such as serum and plasma. nih.govmdpi.com

The development and validation of these methods adhere to stringent international guidelines to ensure reliability, reproducibility, and accuracy. nih.goveuropa.eu While specific validation reports for metabolite P26.9 are often contained within proprietary regulatory submissions, the methodologies are typically developed and validated concurrently with the parent drug, Indacaterol. fda.gov An FDA review of Indacaterol confirmed that LC/MS/MS methods were utilized to measure Indacaterol and the sum of its diastereomeric metabolites, P26.9 and P30.3, in human serum. fda.gov The validation process encompasses several key parameters, including sensitivity, specificity, accuracy, and precision.

Method Sensitivity and Lower Limit of Quantification for P26.9

Method sensitivity is critical, especially for metabolites that may be present at low concentrations. The Lower Limit of Quantification (LLOQ) is defined as the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. For assays supporting pharmacokinetic studies, achieving a low LLOQ is paramount.

While specific LLOQ values for P26.9 are not publicly detailed, the validated methods for the parent compound, Indacaterol, provide a strong indication of the sensitivity achievable. For instance, a validated LC-MS/MS method for Indacaterol in human plasma established an LLOQ of 0.075 ng/mL. researchgate.net Another method for Indacaterol in human urine achieved the same LLOQ of 0.075 ng/mL. nih.gov Given that P26.9 is a major metabolite, it is expected that the LLOQ for its dedicated assay would be in a similar picogram to a low nanogram per milliliter range to adequately capture its concentration profile in biological fluids. Regulatory guidelines typically require the analyte signal at the LLOQ to be at least five times the signal of a blank sample.

Table 1: Representative LLOQ for the Parent Compound, Indacaterol This table illustrates the typical sensitivity achieved for the parent drug, which is indicative of the performance expected for its major metabolites like P26.9.

Interactive Data Table: LLOQ for Indacaterol

Click to view data

| Analyte | Matrix | LLOQ (ng/mL) | Reference |

|---|---|---|---|

| Indacaterol | Human Plasma | 0.075 | researchgate.net |

| Indacaterol | Human Urine | 0.075 | nih.gov |

Specificity and Selectivity Considerations in P26.9 Assays

Specificity is the ability of the bioanalytical method to differentiate and quantify the analyte in the presence of other components in the sample. europa.eu For the P26.9 assay, this includes endogenous matrix components, the parent drug (Indacaterol), and other metabolites. Given that P26.9 is a monohydroxylated form of Indacaterol, and exists with a diastereomer (P30.3), chromatographic separation is a critical aspect of method development. fda.gov

LC-MS/MS provides high selectivity through the combination of chromatographic retention time and the specific mass-to-charge (m/z) transitions of the precursor and product ions. Method validation for specificity involves analyzing at least six different sources of blank biological matrix to check for interferences at the retention time of the analyte and internal standard (IS). europa.eu For an assay to be considered specific, the response of any interfering components should be less than 20% of the LLOQ for the analyte and less than 5% for the IS. europa.eu The potential for back-conversion of metabolites to the parent drug during sample processing or in the ion source must also be evaluated to ensure accurate quantification. europa.eu

Reproducibility and Accuracy of P26.9 Quantification Methods

The reproducibility and accuracy of a bioanalytical method ensure that the data generated are reliable. Accuracy refers to the closeness of the mean test results to the true value, while precision describes the closeness of agreement among a series of measurements. These parameters are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in several replicates and on different days (intra- and inter-batch).

According to regulatory guidelines, for chromatographic assays, the precision (expressed as the coefficient of variation, %CV) should not exceed 15% for QC samples, and 20% at the LLOQ. The accuracy should be within ±15% of the nominal value for QC samples and ±20% at the LLOQ. fda.gov Validation data for Indacaterol assays demonstrate that these criteria are readily met. For example, a method for Indacaterol in human plasma reported intra-batch accuracy ranging from 99.8% to 113.6% and precision (%CV) from 7.6% to 10.8%. researchgate.net A similar level of performance is required and expected for the validated assay of its metabolite, P26.9.

Table 2: Representative Accuracy and Precision Data for the Parent Compound, Indacaterol This table shows typical validation results for Indacaterol, reflecting the standards that a method for P26.9 would need to meet.

Interactive Data Table: Accuracy & Precision for Indacaterol in Human Plasma

Click to view data

| QC Level | Accuracy (%) | Precision (%CV) | Reference |

|---|---|---|---|

| LLOQ (0.075 ng/mL) | 113.6 | 10.8 | researchgate.net |

| Low QC | 104.7 | 9.1 | researchgate.net |

| Mid QC | 99.8 | 7.6 | researchgate.net |

| High QC | 102.2 | 8.5 | researchgate.net |

Novel Sample Preparation and Extraction Techniques for Indacaterol Metabolite P26.9

Effective sample preparation is crucial for removing interfering substances from the biological matrix, thereby enhancing the sensitivity and robustness of the analytical method. While traditional liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used, novel techniques offer increased selectivity and automation.

Molecular Imprinting Solid-Phase Extraction (MISPE) for Metabolite Enrichment

Molecularly Imprinted Polymers (MIPs) are highly cross-linked polymers engineered with recognition sites that are complementary in shape, size, and functionality to a template molecule. This "lock-and-key" mechanism provides exceptional selectivity, making MIPs ideal for use as sorbents in solid-phase extraction (MISPE).

For a hydroxylated metabolite like P26.9, a MIP could be synthesized using either P26.9 itself as the template or a structurally similar molecule. This approach would create specific cavities capable of selectively capturing P26.9 from a complex biological matrix, while allowing structurally different interferents to pass through. Research has demonstrated the successful application of MISPE for the selective extraction of phenolic compounds and hydroxylated metabolites from biological samples like urine. mdpi.comnih.gov For instance, a MIP created with a phenolic acid template showed high recovery (94%) and selectivity for extracting similar hydroxylated metabolites. mdpi.com Although a specific MISPE method for P26.9 has not been detailed in the literature, the technology's success with structurally analogous compounds, such as other phenolic metabolites, strongly supports its potential for the highly selective enrichment of P26.9. mdpi.comnih.gov

Online Solid-Phase Extraction Coupled with LC-MS/MS for P26.9

Online SPE coupled directly with an LC-MS/MS system offers a fully automated, high-throughput solution for bioanalysis. This technique integrates sample clean-up and concentration with analytical separation and detection, minimizing manual sample handling and reducing analysis time. In this setup, the biological sample is directly injected onto a small SPE cartridge, where the analyte of interest (e.g., P26.9) is retained while matrix components like salts and proteins are washed away. A switching valve then directs the eluent from the SPE cartridge onto the analytical LC column for separation and subsequent MS/MS detection.

This approach has been successfully validated for the parent drug, Indacaterol, in human serum, demonstrating its rapidity, sensitivity, and specificity. nih.gov The online SPE method effectively eliminated the more laborious steps associated with traditional offline SPE. nih.gov Given that metabolites like P26.9 are often analyzed alongside the parent drug, an online SPE-LC-MS/MS method can be optimized to simultaneously extract and quantify both Indacaterol and P26.9. The use of appropriate SPE sorbents, such as mixed-mode or polymeric phases, can ensure efficient retention of both the parent drug and its more polar, hydroxylated metabolite. nih.govnih.gov This automated approach is particularly attractive for large-scale clinical studies requiring the analysis of hundreds of samples. nih.gov

Non Clinical Pharmacological and Mechanistic Assessment of Indacaterol Metabolite P26.9

In Vitro Receptor Binding Affinity of Indacaterol (B1671819) Metabolite P26.9

In vitro investigations were conducted to determine the binding affinity of the hydroxylated metabolites P26.9 and P30.3 for human beta-2 receptors. The results indicated that both P26.9 and its fellow hydroxylated metabolite, P30.3, demonstrated a binding affinity for the human beta-2 adrenoceptor that was similar to that of the parent compound, indacaterol. fda.gov This finding suggests that the metabolic hydroxylation of indacaterol to form P26.9 does not significantly diminish its ability to bind to the target receptor.

| Compound | Target Receptor | In Vitro Binding Affinity Profile |

| Indacaterol (Parent Drug) | Human Beta-2 Adrenoceptor | Reference Compound |

| Metabolite P26.9 | Human Beta-2 Adrenoceptor | Similar affinity to Indacaterol fda.gov |

| Metabolite P30.3 | Human Beta-2 Adrenoceptor | Similar affinity to Indacaterol fda.gov |

In Vitro Functional Activity Evaluation of Indacaterol Metabolite P26.9

Following the confirmation of receptor binding, the functional activity of metabolite P26.9 was evaluated. These assays determine whether the binding of the compound to the receptor translates into a biological response, such as airway smooth muscle relaxation, which is the therapeutic goal of a bronchodilator.

| Feature | Indacaterol (Parent Drug) | Metabolite P26.9 |

| Receptor Binding Affinity | High | Similar to Indacaterol fda.gov |

| Functional Activity Profile | High efficacy, long duration of action | Inferior activity profile fda.gov |

| Duration of Action | Long-acting | Could not compete with indacaterol's duration fda.gov |

| Expected Pharmacological Contribution | Primary contributor | Not expected to be significant fda.gov |

Mechanistic Studies of Indacaterol Metabolite P26.9 Formation and Fate

Understanding the metabolic pathways leading to the formation of P26.9 and its subsequent biological fate is essential for a complete pharmacological profile. Cytochrome P450 (CYP) enzymes play a key role in this process. Studies identified CYP3A4 as the predominant isoenzyme responsible for the hydroxylation of indacaterol, leading to the formation of P26.9. fda.gov Kinetic analyses showed that CYP3A4 was 3.6-fold more efficient in the formation of P26.9 compared to the formation of metabolite P30.3. fda.gov

An important aspect of metabolite safety assessment is the investigation of their potential to bind covalently to cellular macromolecules, such as proteins. Such binding can sometimes lead to cellular toxicity. The potential for covalent binding of indacaterol metabolites was estimated in hepatic microsomes. fda.gov The methodology involved measuring the radioactivity associated with exhaustively-washed protein precipitates after incubation. fda.gov The quenched incubation mixtures were processed through protein precipitation filter plates, which were then thoroughly washed to remove non-covalently bound material before measuring the radioactivity associated with the protein. fda.gov While the methodology for this investigation is documented, specific results regarding the covalent binding potential of P26.9 were not detailed in the available source.

Role of Transporters (e.g., P-glycoprotein) in the Disposition of Indacaterol Metabolite P26.9 Precursors

The primary precursor to the monohydroxylated metabolite P26.9 is the parent compound, Indacaterol. The disposition of Indacaterol is influenced by the activity of efflux transporters, particularly P-glycoprotein (P-gp). hres.ca P-glycoprotein is an ATP-dependent efflux pump found in various tissues with excretory functions, such as the intestine, liver, and kidney. nih.govnih.gov It functions as a barrier, limiting the absorption and tissue penetration of substrate compounds by actively transporting them out of cells. researchgate.net

In vitro studies have identified Indacaterol as a moderately permeable compound and a substrate for the P-gp efflux transporter. hres.ca This indicates that P-gp plays a significant role in the disposition of Indacaterol, affecting its absorption, distribution, and elimination. taylorfrancis.com The interaction with P-gp can limit the oral bioavailability and systemic exposure of Indacaterol.

Drug interaction studies have further clarified the role of P-gp in Indacaterol's pharmacokinetics. Co-administration of Indacaterol with potent P-gp inhibitors leads to a measurable increase in its systemic concentration. For instance, verapamil, a known P-gp inhibitor, was observed to increase the area under the curve (AUC) of Indacaterol by 1.4- to two-fold and the maximum concentration (Cmax) by 1.5-fold. This demonstrates that the inhibition of P-gp-mediated efflux results in higher systemic exposure to Indacaterol, the precursor of metabolite P26.9.

| P-gp Inhibitor | Effect on Indacaterol AUC | Effect on Indacaterol Cmax | Reference |

|---|---|---|---|

| Verapamil | 1.4- to 2-fold increase | 1.5-fold increase | |

| Erythromycin | 1.4- to 1.6-fold increase | 1.2-fold increase |

Contribution of Indacaterol Metabolite P26.9 to Overall Pre-Clinical Pharmacological Activity

Following administration, Indacaterol is metabolized into several products. The primary pharmacological activity, however, is attributed to the parent compound, Indacaterol, which acts as a potent β2-adrenoceptor agonist with high intrinsic efficacy. hres.cadrugbank.com

Metabolite P26.9, a monohydroxylated derivative of Indacaterol, is one of the most prominent metabolites found in systemic circulation and excreta. researchgate.netnih.gov The hydroxylation is primarily carried out by the cytochrome P450 isoenzyme CYP3A4. fda.gov

In excreta, unmodified Indacaterol and metabolite P26.9 were the most significant components found in feces, accounting for approximately 54% and 17% of the administered dose, respectively. nih.govdoi.org The significantly higher proportion of the parent compound in both circulation and feces underscores its primary role as the main active pharmacological agent.

| Matrix | Compound | Relative Abundance | Reference |

|---|---|---|---|

| Serum (AUC0-24h) | Unmodified Indacaterol | ~30% of total radioactivity | nih.gov |

| Serum (AUC0-24h) | Metabolite P26.9 | 4% to 13% of total radioactivity | nih.gov |

| Feces (% of dose) | Unmodified Indacaterol | ~54% | nih.govdoi.org |

| Feces (% of dose) | Metabolite P26.9 | ~17% | nih.govdoi.org |

Advanced Research Paradigms and Computational Approaches in Indacaterol Metabolite P26.9 Studies

Application of Metabolomics for Comprehensive Metabolite Profiling of Indacaterol (B1671819) Biotransformation

Metabolomics provides a powerful platform for the comprehensive analysis of low-molecular-weight metabolites in a biological system, offering a direct snapshot of its physiological state. frontiersin.org In the context of Indacaterol biotransformation, metabolomics enables the detailed profiling and quantification of metabolites like P26.9 in various biological matrices.

Both untargeted and targeted metabolomics strategies offer unique advantages in the study of Indacaterol metabolism and its metabolite P26.9.

Untargeted Metabolomics: This approach aims to capture a global and comprehensive profile of all detectable metabolites in a sample, including those that are unknown. frontiersin.org In P26.9 research, an untargeted strategy would be employed in the initial discovery phase to identify the full spectrum of Indacaterol metabolites in circulation and excreta. creative-proteomics.com This hypothesis-generating method is crucial for discovering novel or unexpected biotransformation products alongside known metabolites like P26.9. By analyzing samples from individuals administered Indacaterol, untargeted metabolomics can reveal the broader metabolic impact and identify all resulting products from pathways such as hydroxylation, glucuronidation, and cleavage. doi.orgnih.gov

Targeted Metabolomics: In contrast, targeted metabolomics focuses on the measurement of a predefined and specific set of metabolites. frontiersin.org This hypothesis-driven approach is ideal for the precise quantification and validation of specific metabolites like P26.9. Once P26.9 has been identified as a key metabolite, targeted methods can be developed to accurately measure its concentration in various biological samples. creative-proteomics.com This approach offers higher sensitivity and specificity, making it suitable for pharmacokinetic studies that track the formation and elimination of P26.9 over time. doi.orgnih.gov For instance, studies have shown P26.9 to be one of the most abundant metabolites in serum and the most abundant in feces, and targeted analysis would be the method of choice to generate this quantitative data. doi.orgnih.gov

The two approaches are often used synergistically; untargeted metabolomics identifies potential biomarkers or key metabolites, which are then validated and quantified using a targeted approach.

| Feature | Untargeted Metabolomics | Targeted Metabolomics |

|---|---|---|

| Goal | Comprehensive profiling, discovery, hypothesis generation | Quantification of specific metabolites, hypothesis testing, validation |

| Scope | Global; measures all detectable metabolites (known and unknown) frontiersin.org | Focused; measures a predefined set of metabolites (e.g., P26.9, P19, P37) doi.org |

| Application to P26.9 | Initial identification of P26.9 among a wide array of Indacaterol biotransformation products. | Precise measurement of P26.9 concentrations in pharmacokinetic studies. doi.orgnih.gov |

| Selectivity/Sensitivity | Lower selectivity and sensitivity compared to targeted methods. | High selectivity and sensitivity for the analytes of interest. creative-proteomics.com |

| Data Output | Relative quantification or semi-quantification. | Absolute quantification using standard curves. creative-proteomics.com |

The accuracy and reproducibility of metabolomics studies are highly dependent on the stringent control of pre-analytical variables. mdpi.com The dynamic nature of the metabolome makes it susceptible to changes during sample collection, processing, and storage. mdpi.com For the analysis of Indacaterol metabolites like P26.9, failure to standardize these steps can introduce non-biological variations that confound results.

Key pre-analytical factors include:

Blood Collection and Handling: The choice of blood collection tube (e.g., EDTA, heparin, or serum tubes) can influence the resulting metabolite profile. The time between blood collection and centrifugation is critical, as ongoing cellular metabolism can alter metabolite concentrations. mdpi.com

Processing Conditions: Centrifugation speed, temperature, and duration must be consistent to ensure uniform separation of plasma or serum from cellular components. mdpi.com

Storage and Stability: Metabolites can degrade over time if not stored at appropriate temperatures, typically -80°C for long-term storage. Repeated freeze-thaw cycles are a major source of variability and should be avoided, as they can lead to the degradation of sensitive compounds like glucuronide conjugates or hydroxylated metabolites. mdpi.com

| Factor | Potential Impact | Recommended Best Practice |

|---|---|---|

| Sample Collection | Choice of anticoagulant can affect ion suppression in mass spectrometry. mdpi.com | Use a consistent tube type (e.g., EDTA plasma) for all samples in a study. |

| Pre-processing Time/Temp | Continued enzymatic activity in the sample can alter metabolite levels. mdpi.com | Process samples promptly after collection, keeping them on ice to slow metabolism. mdpi.com |

| Centrifugation | Inconsistent g-force or temperature can lead to variable sample quality. mdpi.com | Standardize centrifugation speed, temperature, and duration. |

| Freeze-Thaw Cycles | Can cause degradation of labile metabolites. mdpi.com | Aliquot samples after initial processing to avoid multiple freeze-thaw events. |

| Long-Term Storage | Metabolite degradation over time. mdpi.com | Store samples at -80°C or lower and monitor storage duration. |

Computational Modeling and In Silico Prediction of Indacaterol Metabolic Pathways to P26.9

Computational, or in silico, approaches have become indispensable tools in drug discovery and development for predicting metabolic fate. nih.gov These methods allow for the screening of large numbers of compounds and provide insights into the mechanisms of metabolic reactions, such as the formation of Indacaterol metabolite P26.9. nih.govnih.gov

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand (Indacaterol) and a protein (a metabolizing enzyme). nih.govfrontiersin.org

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor. researchgate.net In the case of P26.9 formation, docking simulations can be used to model the binding of Indacaterol within the active site of cytochrome P450 enzymes, particularly CYP3A4, which is known to be involved in its metabolism. researchgate.netfda.gov The simulation can identify the most likely binding poses and calculate a scoring function to estimate binding affinity. researchgate.net This helps predict which part of the Indacaterol molecule, such as the benzylic carbons on the diethylindane moiety, is most accessible to the enzyme's catalytic center for hydroxylation. doi.org

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot, MD simulations can simulate the movement of atoms and molecules over time. frontiersin.org After docking Indacaterol into the CYP3A4 active site, an MD simulation can be run to observe the dynamic stability of the enzyme-substrate complex. mdpi.com This provides a more realistic view of the interaction, confirming whether the docked pose is stable and how the protein's flexibility might influence the substrate's orientation, ultimately leading to the specific hydroxylation that forms P26.9. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity or a specific property, such as its likelihood of being metabolized. eurekaselect.com

In the context of Indacaterol metabolism, QSAR models can be developed to predict the sites of metabolism on the molecule. youtube.com By training a model with a large dataset of known drugs and their metabolic fates, the QSAR model learns to recognize structural features (descriptors) that are susceptible to specific enzymatic reactions like hydroxylation. The model could then be used to predict that the benzylic carbons of Indacaterol are probable sites for metabolism, leading to the formation of metabolites like P26.9. doi.org This approach is valuable for screening new drug candidates early in development to predict potential metabolites without conducting extensive experimental work. researchgate.net

Integration of Multi-Omics Data for Systems-Level Understanding of Indacaterol Metabolism

To achieve a holistic, systems-level understanding of Indacaterol metabolism, data from a single "omic" field is often insufficient. plos.org Multi-omics integration combines data from different molecular levels—such as genomics, transcriptomics, proteomics, and metabolomics—to construct a more comprehensive picture of the biological processes involved. quantori.comnih.gov

For Indacaterol metabolism, this could involve:

Genomics: Analyzing genetic variations (e.g., single nucleotide polymorphisms or SNPs) in metabolic enzymes like CYP3A4. This can help explain inter-individual differences in the rate of P26.9 formation.

Transcriptomics: Measuring the mRNA expression levels of genes encoding for metabolizing enzymes. This data indicates the cellular intent to produce these enzymes.

Proteomics: Quantifying the actual levels of the enzyme proteins (e.g., CYP3A4). This provides a more direct measure of the metabolic machinery available to convert Indacaterol to P26.9.

Metabolomics: Measuring the levels of Indacaterol and its metabolites, including P26.9, which represents the ultimate output of the metabolic pathway. nih.gov

Conclusion and Future Directions in Indacaterol Metabolite P26.9 Research

Summary of Key Research Findings on Indacaterol (B1671819) Metabolite P26.9

Indacaterol, a cornerstone in the management of chronic obstructive pulmonary disease (COPD), undergoes extensive metabolism in the body. Research has identified P26.9 as a significant monohydroxylated metabolite of indacaterol. nih.govdoi.org The formation of this metabolite is primarily mediated by the cytochrome P450 enzyme CYP3A4. fda.gov

Studies analyzing the metabolic fate of indacaterol have consistently highlighted P26.9 as one of the most prominent metabolites detected in both serum and feces. nih.govdoi.org In human studies, following oral administration of radiolabeled indacaterol, unchanged indacaterol was the main circulating component, however, P26.9 was a notable contributor to the total drug-related material in the bloodstream. nih.govdoi.org Fecal analysis has also shown that a significant portion of the excreted drug-related material consists of P26.9. nih.govdoi.org

Interactive Data Table: Key Research Findings on Indacaterol Metabolite P26.9

| Research Area | Key Finding | Citation |

| Metabolic Pathway | P26.9 is a monohydroxylated metabolite of indacaterol. | nih.govdoi.org |

| Enzymatic Formation | Primarily formed by the action of the CYP3A4 enzyme. | fda.gov |

| Abundance in Serum | One of the most prominent metabolites detected in serum. | nih.govdoi.org |

| Abundance in Feces | A significant component of excreted drug-related material in feces. | nih.govdoi.org |

| Receptor Affinity | Shows similar in vitro affinity to the beta-2 adrenergic receptor as indacaterol. | fda.gov |

| Pharmacological Activity | Possesses an inferior functional activity and duration of action compared to indacaterol in functional assays. | fda.gov |

| Clinical Contribution | Not expected to contribute significantly to the overall pharmacological effect of indacaterol. | fda.gov |

Identification of Knowledge Gaps in the Academic Understanding of P26.9

Despite the foundational knowledge that has been established, a granular understanding of Indacaterol metabolite P26.9 is not yet complete. Several key knowledge gaps persist in the academic literature.

Furthermore, there is a lack of comprehensive data on the pharmacokinetics of P26.9 itself . While its presence is documented, detailed information on its absorption, distribution, metabolism, and excretion (ADME) profile, independent of the parent drug, is not extensively characterized. Understanding the half-life and clearance mechanisms of P26.9 would provide a more complete picture of its behavior in the body.

The potential for drug-drug interactions specifically involving P26.9 is another significant knowledge gap. As CYP3A4 is the primary enzyme responsible for its formation, co-administration of strong inhibitors or inducers of this enzyme could alter the concentration of P26.9. The clinical implications of such alterations are currently unknown.

Finally, the pharmacological activity of P26.9 at other receptors or off-target sites has not been thoroughly investigated. While its activity at the beta-2 adrenergic receptor has been assessed, a broader screening for potential interactions with other biological targets is lacking.

Proposed Future Research Avenues for Indacaterol Metabolite P26.9

To address the identified knowledge gaps, several avenues for future research are proposed.

A critical next step would be to conduct in vivo studies specifically designed to assess the pharmacological and toxicological effects of isolated P26.9 . This could involve administering the purified metabolite to animal models to directly measure its bronchodilatory effects, duration of action, and potential for adverse effects.

Dedicated pharmacokinetic studies of P26.9 are also warranted. These studies would aim to fully characterize the ADME properties of the metabolite, providing essential data for developing more sophisticated pharmacokinetic models of indacaterol and its metabolites.

In vitro and in vivo drug-drug interaction studies focused on the formation and elimination of P26.9 would be highly valuable. Investigating the impact of potent CYP3A4 inhibitors and inducers on the plasma concentrations of P26.9 would help to predict and understand potential clinical interactions.

Finally, a comprehensive in vitro screening of P26.9 against a broad panel of receptors and enzymes could uncover any potential off-target activities. This would provide a more complete safety profile of the metabolite and could reveal unexpected pharmacological properties.

By pursuing these research avenues, the scientific community can build upon the existing knowledge base and achieve a more comprehensive understanding of the role of Indacaterol metabolite P26.9 in the clinical pharmacology of indacaterol.

Q & A

Basic Research Questions

Q. How is Indacaterol metabolite P26.9 identified and quantified in human serum and feces using mass spectrometry (MS)?

- Methodology : P26.9, a monohydroxylated metabolite of indacaterol, is identified via high-resolution MS coupled with chromatographic separation. Structural elucidation relies on fragmentation patterns and comparison with synthetic standards. Quantification in serum and fecal samples employs stable isotope-labeled internal standards to correct for matrix effects. In human studies, P26.9 accounted for 4–13% of total radioactivity in serum AUC pools and 17% of the administered dose in feces . Challenges include low submilligram doses requiring enhanced sensitivity (e.g., [14C]-labeling for tracking) and careful optimization of ionization parameters to avoid interference from endogenous compounds .

Q. What experimental protocols ensure accurate recovery and stability of P26.9 during sample preparation?

- Methodology : Standardized protocols involve:

- Immediate freezing of biological samples post-collection to prevent degradation.

- Use of pre-chilled organic solvents (e.g., methanol:acetonitrile mixtures) for protein precipitation.

- Addition of antioxidants (e.g., ascorbic acid) to stabilize hydroxylated metabolites like P26.9 during extraction.

- Validation of recovery rates (≥85%) via spike-and-recovery experiments in matched matrices .

Q. What are the primary excretion pathways and pharmacokinetic parameters of P26.9 in humans?

- Key Findings :

- Excretion : P269 is predominantly excreted in feces (17% of dose), alongside unmodified indacaterol (54%), due to hepatic metabolism and biliary clearance. Renal excretion is minimal (<1.3% in urine) .

- Pharmacokinetics : In serum, P26.9 exhibits a delayed tmax (2.5 h vs. 1.75 h for parent drug) and contributes 30% to total radioactivity in AUC0–24h pools .

Advanced Research Questions

Q. How do inhalation vs. oral administration routes impact P26.9 metabolite profiling and study design?

- Methodological Considerations :

- Inhalation studies require specialized radiolabeled dosing devices to avoid contamination, whereas oral administration simplifies dose delivery but may alter first-pass metabolism dynamics.

- In a human ADME study, oral dosing was used to circumvent inhalation-related technical challenges, revealing systemic exposure patterns critical for safety assessments .

- Comparative studies should include lung tissue biopsies or bronchoalveolar lavage to assess localized vs. systemic metabolism .

Q. What statistical validation methods are recommended for ensuring reliability in P26.9 quantification across metabolomic datasets?

- Best Practices :

- Multivariate Analysis : Use supervised methods like PLS-DA with permutation testing (n > 200 iterations) to avoid overfitting. Report R2 (goodness-of-fit) and Q2 (predictive ability) metrics, ensuring Q2 > 0.5 for robust models .

- Data Splitting : Divide datasets into training (70%) and validation (30%) subsets, ensuring stratification by covariates (e.g., age, BMI) to maintain representativeness .

- External Validation : Cross-validate findings with independent cohorts or public metabolomics databases to confirm P26.9’s role in β2-agonist pathways .

Q. What regulatory thresholds govern nonclinical characterization of P26.9 for safety assessments?

- Regulatory Framework :

- Per FDA guidelines, nonclinical studies are required if P26.9 exceeds 10% of total drug-related exposure in humans and shows significantly higher levels than in toxicity-testing species.

- Studies include genotoxicity assays (Ames test, micronucleus) and repeat-dose toxicity in rodents, focusing on hepatic and renal endpoints due to P26.9’s excretion profile .

Q. How can pharmacokinetic modeling predict P26.9 accumulation in patients with hepatic impairment?

- Modeling Approach :

- Develop a physiologically based pharmacokinetic (PBPK) model incorporating:

- Hepatic CYP3A4/5 activity (primary pathway for P26.9 formation).

- Biliary clearance rates adjusted for impaired liver function (Child-Pugh scores).

- Validate against clinical data showing reduced fecal excretion in hepatically impaired cohorts .

Data Reporting and Reproducibility

Q. What minimal reporting standards should be followed for P26.9-centric metabolomics studies?

- Essential Metadata :

- Detailed sample preparation protocols (storage conditions, extraction solvents).

- MS instrument parameters (resolution, mass accuracy) and software versions (e.g., XCalibur v4.3).

- Statistical thresholds for metabolite significance (e.g., p < 0.05 with FDR correction) .

Q. How do inter-laboratory variations affect P26.9 quantification, and what harmonization strategies are effective?

- Mitigation Strategies :

- Use shared reference materials (e.g., pooled human serum spiked with P26.9) for inter-lab calibration.

- Adopt Metabolomics Standards Initiative (MSI) Level 1 reporting for cross-study comparisons .

Contradictions and Knowledge Gaps

- Route of Administration : While oral dosing simplifies metabolite profiling, it may not reflect inhalation-specific metabolism, necessitating parallel in vitro lung model studies .

- Thresholds for Safety Testing : The 10% exposure threshold (FDA) may underestimate P26.9’s pharmacodynamic effects in sensitive populations, warranting case-specific risk assessments .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.